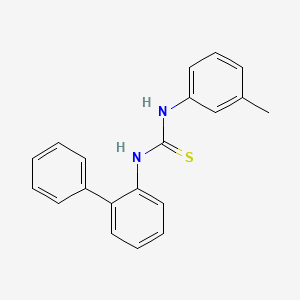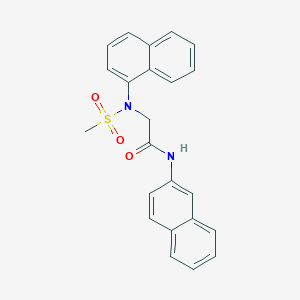![molecular formula C17H17ClN2O3 B5801378 N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5801378.png)
N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide, also known as CCI-779 or temsirolimus, is a chemical compound that belongs to the class of mTOR inhibitors. It is a promising drug candidate for the treatment of various types of cancer, including renal cell carcinoma, breast cancer, and glioblastoma.
Mechanism of Action
N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide inhibits the activity of the mTOR pathway by binding to the intracellular protein FKBP12, which then binds to and inhibits the mTOR complex 1 (mTORC1). This leads to the inhibition of downstream signaling pathways, including the phosphorylation of S6K1 and 4EBP1, which are involved in protein synthesis and cell growth. N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide also inhibits the activity of mTORC2, which is involved in the regulation of cell survival and metabolism.
Biochemical and Physiological Effects:
N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, proliferation, and survival. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and paclitaxel. It has also been shown to have anti-angiogenic effects, leading to the inhibition of tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide has several advantages for lab experiments, including its high potency and selectivity for the mTOR pathway. It has also been shown to have low toxicity in preclinical studies. However, N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide has some limitations for lab experiments, including its poor solubility in water and its instability in aqueous solution.
Future Directions
There are several future directions for the research and development of N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide, including the optimization of its pharmacokinetic properties, the identification of biomarkers for patient selection, and the development of combination therapies with other anticancer agents. The use of N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide in combination with immunotherapy has also been proposed as a potential strategy for the treatment of cancer. Additionally, the development of novel mTOR inhibitors with improved selectivity and efficacy is an active area of research.
Synthesis Methods
The synthesis method of N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide involves several steps, including the reaction of 3-methylbenzenecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(4-chloro-3-methylphenyl)acetamide to form the corresponding amide. The amide is then reacted with N,N'-diisopropylethylamine to generate the corresponding imidazole, which is then reacted with N-(4-chloro-3-methylphenyl)phenoxyacetyl chloride to form N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide.
Scientific Research Applications
N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the activity of the mTOR pathway, which is involved in cell growth, proliferation, and survival. N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and paclitaxel.
properties
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-4-3-5-13(8-11)17(19)20-23-16(21)10-22-14-6-7-15(18)12(2)9-14/h3-9H,10H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRVPLLJBKXSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)COC2=CC(=C(C=C2)Cl)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=CC(=C(C=C2)Cl)C)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

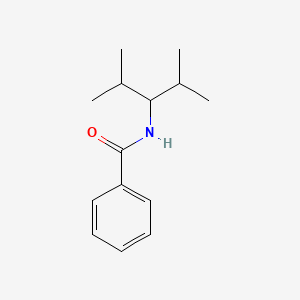
![benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate](/img/structure/B5801320.png)
![3-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5801329.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801343.png)
![2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5801346.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5801364.png)
![2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5801370.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5801372.png)
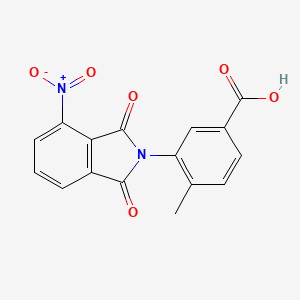
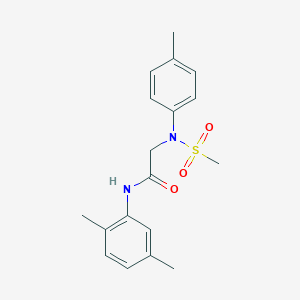
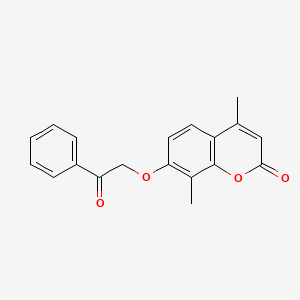
![3-(2-furyl)-N-[(2-naphthylamino)carbonothioyl]acrylamide](/img/structure/B5801396.png)
